Unii-QF659S0iih
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Overview
Description
. These antibiotics are widely used due to their broad-spectrum activity against various bacterial infections.
Preparation Methods
The synthesis of RMI-19592 involves several steps, starting from the core cephalosporin structure. The synthetic route typically includes the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with specific side chains to enhance its antibacterial properties . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods may include fermentation processes followed by chemical modification to obtain the desired cephalosporin derivative .
Chemical Reactions Analysis
RMI-19592 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RMI-19592 may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
RMI-19592 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cephalosporins under various conditions.
Biology: It is used to investigate the mechanisms of bacterial resistance to β-lactam antibiotics.
Medicine: It is studied for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibiotics and in the quality control of cephalosporin production processes
Mechanism of Action
RMI-19592 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
RMI-19592 is unique among cephalosporins due to its specific side chain modifications, which enhance its antibacterial activity and stability. Similar compounds include:
Cephalexin: A first-generation cephalosporin with a broad spectrum of activity.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with a long half-life and high efficacy against resistant strains .
RMI-19592 stands out due to its specific modifications that provide a unique balance of activity and stability, making it a valuable compound for research and potential therapeutic use.
Properties
CAS No. |
70222-85-4 |
---|---|
Molecular Formula |
C17H19N3O7S |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C17H17N3O6S.H2O/c1-7-5-27-16-12(15(22)20(16)13(7)17(23)24)19-14(21)11(18)8-2-3-9-10(4-8)26-6-25-9;/h2-4,11-12,16H,5-6,18H2,1H3,(H,19,21)(H,23,24);1H2/t11-,12-,16-;/m1./s1 |
InChI Key |
DNOCHEWRDUJAEL-AVYMFEIISA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O.O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O.O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC4=C(C=C3)OCO4)N)SC1)C(=O)O.O |
Synonyms |
MDL 19592 MDL-19,592 RMI 19592 RMI-19592 |
Origin of Product |
United States |
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